5-Bromo-3-methyl-1h-indole
Overview
Description
5-Bromo-3-methyl-1H-indole: is an organic compound belonging to the indole family, characterized by a bromine atom at the 5th position and a methyl group at the 3rd position on the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the bromine atom makes this compound particularly useful in various chemical reactions, especially in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-1H-indole typically involves the bromination of 3-methylindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature. The reaction proceeds as follows: [ \text{3-Methylindole} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-methyl-1H-indole can be replaced by other nucleophiles through substitution reactions. For example, it can undergo Suzuki-Miyaura coupling reactions with boronic acids to form various substituted indoles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in an inert atmosphere.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Various substituted indoles depending on the boronic acid used.
Oxidation: 5-Bromo-3-formylindole or 5-Bromo-3-carboxyindole.
Reduction: 3-Methylindole.
Scientific Research Applications
Chemistry: 5-Bromo-3-methyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: In biological research, indole derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can be used to synthesize compounds that target specific biological pathways.
Medicine: Indole derivatives are found in various pharmaceuticals. The bromine atom in this compound can be replaced with other functional groups to create new drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-1H-indole and its derivatives depends on the specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body. For example, they can inhibit the activity of certain kinases or bind to specific receptors, modulating their activity. The bromine atom can enhance the binding affinity of the compound to its target, improving its biological activity.
Comparison with Similar Compounds
3-Methylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoindole: Lacks the methyl group, which can affect its biological activity and reactivity.
5-Bromo-2-methylindole: The position of the methyl group can influence the compound’s reactivity and biological properties.
Uniqueness: 5-Bromo-3-methyl-1H-indole is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity
Biological Activity
5-Bromo-3-methyl-1H-indole is an organic compound belonging to the indole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by research findings and case studies.
Overview of this compound
This compound is characterized by a bromine atom at the 5th position and a methyl group at the 3rd position on the indole ring. Indoles are significant due to their presence in numerous natural products and pharmaceuticals. The bromine atom enhances the compound's reactivity, making it a valuable precursor in organic synthesis and medicinal chemistry.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that analogs of indole compounds have shown cytotoxic effects against human cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating potent antibacterial activity. The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory activities. This compound has been implicated in inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research suggests that these compounds can modulate signaling pathways involved in inflammation, thereby reducing tissue damage and promoting healing .
The mechanism of action of this compound varies depending on its biological target:
- Enzyme Inhibition : The compound can inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways associated with inflammation and immune response .
Comparative Analysis with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Bromine at position 5; methyl at position 3 | Anticancer, antimicrobial, anti-inflammatory |
3-Methylindole | Lacks bromine | Weaker reactivity and biological activity |
5-Bromoindole | Lacks methyl group | Different reactivity profile |
5-Bromo-2-methylindole | Methyl at position 2 | Altered biological properties |
Case Studies
- Anticancer Activity : A study published in MDPI reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized a series of analogs to determine structure-activity relationships, highlighting the importance of substituents on the indole ring for enhancing anticancer efficacy .
- Antimicrobial Testing : In a comprehensive screening for antimicrobial agents, this compound was identified as having potent activity against MRSA strains, with further investigations suggesting that modifications to its structure could enhance its effectiveness against other pathogenic bacteria .
Properties
IUPAC Name |
5-bromo-3-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXDVJFMLNXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291942 | |
Record name | 5-bromo-3-methyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-48-6 | |
Record name | 10075-48-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-3-methyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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